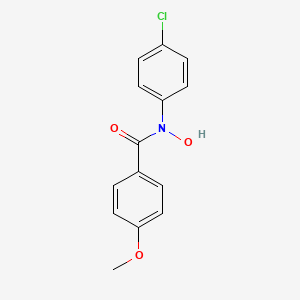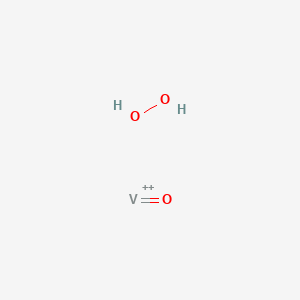
Titanium(2+) chloride--butan-1-ol (1/2/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Titanium(2+) chloride–butan-1-ol (1/2/2) is a chemical compound that combines titanium chloride with butan-1-ol in a specific stoichiometric ratio
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Titanium(2+) chloride–butan-1-ol (1/2/2) typically involves the reaction of titanium(IV) chloride with butan-1-ol. The reaction is carried out under controlled conditions to ensure the correct stoichiometry and purity of the final product. The general reaction can be represented as follows:
TiCl4+2C4H9OH→TiCl2(C4H9OH)2+2HCl
Industrial Production Methods
In an industrial setting, the production of Titanium(2+) chloride–butan-1-ol (1/2/2) may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques ensures high yield and quality of the compound.
化学反应分析
Types of Reactions
Titanium(2+) chloride–butan-1-ol (1/2/2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium compounds.
Reduction: It can be reduced to lower oxidation state titanium compounds.
Substitution: The butan-1-ol ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various alcohols, amines, or other ligands can be used to replace butan-1-ol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide, while substitution reactions may produce a variety of titanium complexes with different ligands.
科学研究应用
Titanium(2+) chloride–butan-1-ol (1/2/2) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other titanium compounds and as a catalyst in various organic reactions.
Biology: The compound’s potential biological activity is being explored for applications in biochemistry and molecular biology.
Medicine: Research is ongoing to investigate its potential use in medical treatments and drug delivery systems.
Industry: It is used in the production of advanced materials, coatings, and as a catalyst in industrial processes.
作用机制
The mechanism by which Titanium(2+) chloride–butan-1-ol (1/2/2) exerts its effects involves the interaction of the titanium center with various molecular targets. The titanium ion can coordinate with different ligands, facilitating various chemical transformations. The pathways involved depend on the specific application and the nature of the reactants.
相似化合物的比较
Similar Compounds
Titanium(IV) chloride: A common titanium compound used in various industrial applications.
Titanium isopropoxide: Used in the synthesis of chiral organic compounds and as a precursor for titanium dioxide.
Titanium dioxide: Widely used as a pigment, in photocatalysis, and in sunscreen formulations.
Uniqueness
Titanium(2+) chloride–butan-1-ol (1/2/2) is unique due to its specific stoichiometry and the presence of butan-1-ol ligands. This combination imparts distinct chemical properties and reactivity, making it suitable for specialized applications in research and industry.
属性
CAS 编号 |
32448-94-5 |
|---|---|
分子式 |
C8H20Cl2O2Ti |
分子量 |
267.01 g/mol |
IUPAC 名称 |
butan-1-ol;titanium(2+);dichloride |
InChI |
InChI=1S/2C4H10O.2ClH.Ti/c2*1-2-3-4-5;;;/h2*5H,2-4H2,1H3;2*1H;/q;;;;+2/p-2 |
InChI 键 |
FWCTZJNNLCYVMA-UHFFFAOYSA-L |
规范 SMILES |
CCCCO.CCCCO.[Cl-].[Cl-].[Ti+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


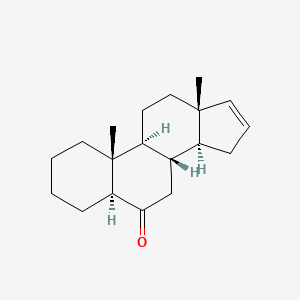
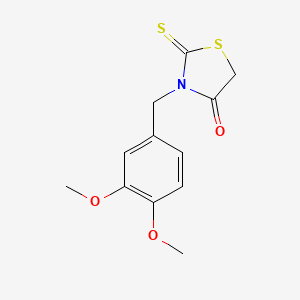
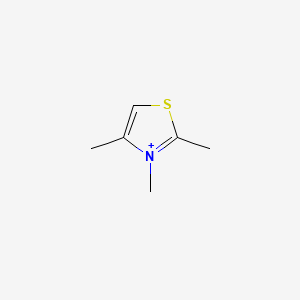
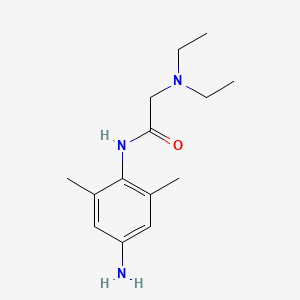
![[2-[Ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]trimethylammonium methyl sulphate](/img/structure/B14690731.png)



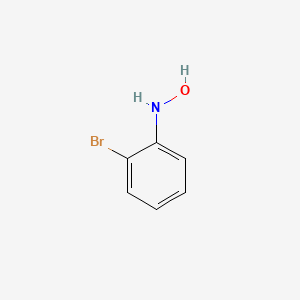

![7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14690768.png)
![[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile](/img/structure/B14690778.png)
